1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE
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Overview
Description
1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE is a complex organic compound featuring a pyrrole ring and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated C–C bond, followed by further functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of ionic liquids for reaction media can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can introduce diverse functional groups onto the pyrrole or benzene rings .
Scientific Research Applications
1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds have similar “amino–nitro–amino” arrangement characteristics and are known for their thermal stability and energetic properties.
Uniqueness: 1-(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-METHYL BENZENE-1,4-DICARBOXYLATE is unique due to its specific combination of a pyrrole ring and a benzene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-O-[(Z)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 1-O-methyl benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-4-9-13(19(10)2)14(17)18-23-16(21)12-7-5-11(6-8-12)15(20)22-3/h4-9H,1-3H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEPCYANVNUTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)C2=CC=C(C=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N/OC(=O)C2=CC=C(C=C2)C(=O)OC)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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